1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
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Overview
Description
The compound 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine represents a complex chemical structure that finds application across various fields. Its intricate design includes components such as a triazolo-pyrimidine ring, a piperazine moiety, and unique benzene derivatives, which together confer specific biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures, starting from readily available precursors. For instance:
Formation of the triazolo-pyrimidine core: : This can be achieved through the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate followed by cyclization.
Sulfonylation of the piperazine ring: : The piperazine derivative is sulfonylated using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of such a complex molecule necessitates stringent control over reaction conditions, including temperature, pressure, and purity of reagents. Continuous flow techniques and advanced catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, such as:
Oxidation: : May occur at the ethoxy or methyl groups under strong oxidizing conditions.
Reduction: : The nitro groups, if any, can be reduced to amines.
Substitution: : Both aromatic rings can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, hydrogen gas with a palladium catalyst.
Conditions: : Standard laboratory conditions with controlled temperature and solvent systems.
Major Products Formed
The reactions lead to the formation of derivatives with modified functional groups, which could exhibit different physicochemical properties and biological activities.
Scientific Research Applications
Chemistry
Catalyst design: : Its structure could be useful in designing new catalysts for organic reactions.
Materials science: : Potential use in developing novel polymers and advanced materials.
Biology and Medicine
Pharmacological research: : It could act as a lead compound in the development of new therapeutic agents, especially those targeting specific receptors or enzymes.
Diagnostic tools: : May be used in the development of new diagnostic reagents.
Industry
Chemical manufacturing: : Plays a role in the synthesis of specialty chemicals.
Biotechnology: : Its derivatives could be utilized in various biotechnological applications.
Mechanism of Action
Molecular Targets and Pathways
The specific biological activity of this compound stems from its ability to interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The mechanism typically involves binding to these targets, leading to inhibition or activation of specific biological pathways. Detailed studies on the binding affinity and selectivity are crucial to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylbenzenesulfonyl)piperazine: : Similar structure but lacks the triazolo-pyrimidine moiety.
4-[3-(2,4-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperidine: : Similar triazolo-pyrimidine structure but with a piperidine ring.
Uniqueness
The unique combination of the triazolo-pyrimidine core with the sulfonyl-piperazine moiety in 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine sets it apart from other compounds. This unique structure confers specific chemical reactivity and biological activity, making it an attractive molecule for further research and application.
This detailed overview should provide a solid foundation for understanding the compound and its significance. What else interests you?
Properties
IUPAC Name |
7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O3S/c1-4-34-20-8-6-19(7-9-20)31-24-22(27-28-31)23(25-16-26-24)29-11-13-30(14-12-29)35(32,33)21-10-5-17(2)15-18(21)3/h5-10,15-16H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJCSONXJLXZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=C(C=C(C=C5)C)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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